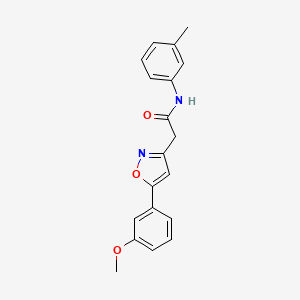

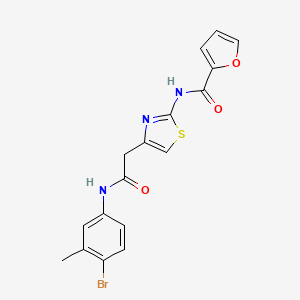

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazolidine-2,4-dione (TZDs) is an important scaffold that is synthetically significant and possesses a wide range of promising biological activities . The TZDs moiety is extensively utilized as a carboxylic acid mimetic to improve the metabolic stability and therapeutic profile of bioactive agents .

Synthesis Analysis

New (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivatives were synthesized by the condensation of thiazolidine-2,4-dione with suitable aldehydes via microwave irradiation technique . The reaction between (Z)-5-substituted-2,4-thiazolidinediones and 4-(bromomethyl) benzoic acid, using potassium carbonate as base in refluxing acetone, followed by a workup in acidic medium provided 4-(((Z)-5-substituted-2,4-dioxothiazolidin-3-yl)methyl) benzoic acid derivatives .Molecular Structure Analysis

The chemical structures of the synthesized compounds were elucidated by FTIR, 1H NMR, 13C NMR, and elemental analysis data .Chemical Reactions Analysis

The reaction between (Z)-5-substituted-2,4-thiazolidinediones and 4-(bromomethyl) benzoic acid, using potassium carbonate as base in refluxing acetone, followed by a workup in acidic medium provided 4-(((Z)-5-substituted-2,4-dioxothiazolidin-3-yl)methyl) benzoic acid derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and elemental analysis .Scientific Research Applications

- The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a core component of this compound, exhibits antimicrobial properties. Researchers have explored its potential as an antibacterial and antifungal agent .

- Studies have investigated derivatives of this compound as inhibitors of hepatitis C virus (HCV) polymerase. For instance, a series of 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones demonstrated promising activity against HCV polymerase .

- Researchers have explored the use of 1,2,4-benzothiadiazine-1,1-dioxide derivatives in the search for antihypertensive drugs. Structural modifications can enhance their efficacy in regulating blood pressure .

- The compound’s structure suggests potential antidiabetic activity. Investigations into its effects on glucose metabolism and insulin sensitivity are ongoing .

- The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has drawn interest in cancer research. Scientists have studied its derivatives for their cytotoxic effects against cancer cells .

- Some derivatives of this compound act as KATP channel activators and AMPA receptor modulators. These properties make them relevant in neuropharmacology and neuronal signaling .

Antimicrobial Activity

Antiviral Potential

Antihypertensive Properties

Antidiabetic Effects

Anticancer Research

Ion Channel Modulation

Mechanism of Action

Safety and Hazards

The safety and hazards of these compounds would depend on their specific structures and biological activities. It’s important to note that these compounds are intended for research use only and not for human or veterinary use.

Future Directions

properties

IUPAC Name |

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c24-18-14-28-20(26)23(18)17-9-5-4-8-16(17)22-19(25)21(10-12-27-13-11-21)15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBQHIYUNWHPQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Fluoro-1-(3-fluorophenyl)ethyl]azanium;chloride](/img/structure/B2830285.png)

![4-Methyltricyclo[6.2.1.0^{2,7}]undeca-4,9-diene-3,6-dione](/img/structure/B2830287.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2830288.png)

![8-(3-((3-chlorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830290.png)

![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2830291.png)

![N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2830297.png)

![Tert-butyl 3-(4-methoxybenzyl)-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B2830300.png)